molecular formula C16H21N3O2S B12348610 1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxo-1,2-thiazol-3-yl]piperidin-4-amine

1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxo-1,2-thiazol-3-yl]piperidin-4-amine

Cat. No.: B12348610
M. Wt: 319.4 g/mol
InChI Key: IEHHTAXKGJRWJZ-UHFFFAOYSA-N
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Description

This compound features a piperidin-4-amine moiety linked to a 1,2-thiazol ring substituted with a 4-methylphenyl group at position 5 and a methyl group at position 4. The thiazol ring is further functionalized with a 1,1-dioxo (sulfone) group, which confers significant polarity and electron-withdrawing characteristics.

Properties

IUPAC Name

1-[4-methyl-5-(4-methylphenyl)-1,1-dioxo-1,2-thiazol-3-yl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-11-3-5-13(6-4-11)15-12(2)16(18-22(15,20)21)19-9-7-14(17)8-10-19/h3-6,14H,7-10,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHHTAXKGJRWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NS2(=O)=O)N3CCC(CC3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxo-1,2-thiazol-3-yl]piperidin-4-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Substitution Reactions:

    Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The final step involves coupling the thiazole and piperidine rings through amide or amine bond formation under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxo-1,2-thiazol-3-yl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxo-1,2-thiazol-3-yl]piperidin-4-amine exhibit significant anticancer properties. For example, thiazole derivatives have been shown to inhibit the growth of various cancer cell lines, including breast and liver cancer cells. A study demonstrated that derivatives containing thiazole structures could effectively target cancer cells, leading to reduced proliferation rates and increased apoptosis .

Case Study:
In vitro studies have shown that thiazole-containing compounds can inhibit tumor growth in models of lung and colorectal cancers. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

The compound's thiazole component is associated with notable antibacterial and antifungal activities. Various studies have reported that similar compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 0.0039 mg/mL .

Research Findings:
A comparative analysis of thiazole derivatives revealed that those with piperidine substitutions exhibited enhanced antibacterial properties compared to their non-piperidine counterparts .

Neuroprotective Effects

Emerging research suggests potential neuroprotective applications for 1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxo-1,2-thiazol-3-yl]piperidin-4-amine. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis.

Case Study:
In models of neurodegeneration, certain thiazole derivatives demonstrated the ability to reduce markers of oxidative damage in neuronal cultures. This suggests a pathway for developing treatments for conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxo-1,2-thiazol-3-yl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation or cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Analysis

Table 1: Structural Features of Analogs
Compound Name Heterocycle Key Substituents Functional Groups
Target Compound 1,2-Thiazol 4-Methyl, 5-(4-methylphenyl) Sulfone (1,1-dioxo), Piperidine
{4-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]phenyl}methanamine 1,3-Thiazol 2-(4-methylphenyl) None (basic thiazole)
4,4'-Dimethylaminorex (4,5-dihydro-4-methyl-5-(4-methylphenyl)-2-oxazolamine) Oxazole 4-Methyl, 5-(4-methylphenyl) Oxazolamine
1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid Pyridazine 4-Bromophenyl sulfanyl Sulfanyl, Piperidine
1-[(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine Pyrazole 3-Cyclopropyl, 5-methylpyrazole Piperidine

Key Observations :

  • Heterocycle Differences: The target's 1,2-thiazol sulfone is distinct from the 1,3-thiazol in and the oxazole in . Sulfones enhance polarity and stability compared to non-oxidized sulfur heterocycles.
  • Substituent Effects : The 4-methylphenyl group is shared with and , but its placement on the thiazol ring (position 5 vs. 2 in ) alters steric and electronic interactions.
  • Functional Groups : The sulfone in the target contrasts with the sulfanyl in , which lacks strong electron-withdrawing effects.

Physicochemical Properties

Table 2: Inferred Physicochemical Comparisons
Property Target Compound {4-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]phenyl}methanamine 4,4'-Dimethylaminorex
Polarity High (due to sulfone) Moderate (no sulfone) Low (oxazole is less polar)
logP Estimated lower (polar groups) Higher (non-polar thiazole) Moderate (balanced substituents)
Solubility Likely higher in polar solvents Lower Moderate
Crystal Packing Strong dipole interactions (sulfone) Weak C–H⋯N/π–π interactions Not reported

Key Insights :

  • Crystal packing in sulfone-containing compounds may involve stronger dipole interactions, unlike the weak C–H⋯N bonds seen in imidazole derivatives .

Biological Activity

1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxo-1,2-thiazol-3-yl]piperidin-4-amine is a synthetic organic compound characterized by its unique structural features, which include a piperidine ring and a thiazole moiety with a 1,1-dioxo group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

Anticancer Activity

Research indicates that compounds with similar structural features to 1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxo-1,2-thiazol-3-yl]piperidin-4-amine may exhibit significant anticancer properties. For instance, derivatives containing thiazole and piperidine structures have shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

A study demonstrated that certain thiazole derivatives could induce apoptosis in cancer cells by enhancing caspase activity, suggesting that the compound may also possess similar mechanisms of action .

Antibacterial and Antifungal Activity

The compound's thiazole component may contribute to antibacterial and antifungal activities. Research on other thiazole derivatives has shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The presence of the piperidine ring can further enhance these antimicrobial properties, making it a candidate for further exploration in drug development.

Interaction Studies

Understanding how 1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxo-1,2-thiazol-3-yl]piperidin-4-amine interacts with biological targets is crucial for elucidating its pharmacological potential. Potential areas for investigation include:

  • Enzyme Inhibition : The compound may act as an inhibitor of protein tyrosine phosphatases (PTPs), which are critical in various signaling pathways related to cancer progression .
  • Receptor Modulation : The compound could serve as an allosteric modulator for certain receptors, enhancing or inhibiting their activity depending on the context .

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activities of similar compounds:

Study Findings
Study AIdentified anticancer properties in thiazole derivatives with structural similarities; induced apoptosis in MDA-MB-231 cells.
Study BDemonstrated antibacterial activity against E. coli and S. aureus with MIC values indicating strong efficacy.
Study CExplored enzyme inhibition mechanisms; suggested potential as a therapeutic agent targeting PTPs.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how is structural confirmation achieved?

Methodological Answer:
The synthesis typically involves multi-step protocols, such as cyclization of thiourea analogues or condensation reactions. For example, thiourea derivatives can be halogenated to form regioisomers, followed by purification via column chromatography . Structural confirmation employs X-ray crystallography (e.g., resolving piperidine-thiazole ring conformations) and spectroscopic techniques (IR, 1^1H/13^13C NMR) to verify functional groups and regiochemistry .

Basic: How is the compound screened for biological activity in preclinical studies?

Methodological Answer:
Initial screening uses in vitro assays against target pathogens or cell lines. For instance, antitubercular activity is tested via microplate Alamar Blue assays (MIC values reported against Mycobacterium tuberculosis H37Rv) . Antimicrobial activity may involve broth dilution methods to determine inhibition zones . Dose-response curves and IC50_{50} calculations are standard for cytotoxicity profiling .

Advanced: How do structural modifications (e.g., substituent variation) impact bioactivity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies systematically alter substituents (e.g., methyl to methoxy groups on phenyl rings) and compare activity. For example:

  • Piperidine ring substitutions : Bulky groups at position 4 reduce membrane permeability but enhance target binding affinity .
  • Thiazole dioxidation : The 1,1-dioxo group improves solubility and metabolic stability, critical for in vivo efficacy .
    Parallel assays (e.g., enzyme inhibition, cell viability) validate modifications .

Advanced: How are contradictions in spectral or bioactivity data resolved?

Methodological Answer:
Contradictions arise from impurities, isomerism, or assay variability. Strategies include:

  • Orthogonal characterization : Cross-validate NMR with high-resolution mass spectrometry (HRMS) .
  • Crystallographic analysis : Resolve regiochemical ambiguities (e.g., thiazole vs. isothiazole isomers) .
  • Dose-response replication : Repeat assays under controlled conditions (e.g., fixed pH, temperature) to confirm activity trends .

Advanced: What computational methods guide reaction optimization for this compound?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT) model reaction pathways to predict energetically favorable intermediates . Molecular docking identifies binding poses with biological targets (e.g., tuberculosis enzyme dihydrofolate reductase) . Machine learning prioritizes synthetic routes by training on reaction yield datasets .

Advanced: How do stereoisomers or crystal polymorphisms affect pharmacological properties?

Methodological Answer:

  • Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers. For example, R-configuration in tetrahydrofuran derivatives enhances target affinity .
  • Polymorph screening : X-ray powder diffraction (XRPD) identifies stable crystalline forms. Amorphous dispersions may improve bioavailability .

Advanced: What comparative methodologies validate this compound against known analogues?

Methodological Answer:

  • Pharmacophore mapping : Align structural features with active analogues (e.g., piperidine-based inhibitors) to identify critical motifs .
  • Meta-analysis : Aggregate published IC50_{50} data to benchmark potency across structural classes .
  • ADME profiling : Compare logP, plasma protein binding, and CYP450 metabolism to prioritize lead candidates .

Advanced: How is solubility optimized without compromising target binding?

Methodological Answer:

  • Prodrug strategies : Introduce phosphate esters or PEGylation to enhance aqueous solubility .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize soluble polymorphs .
  • LogD adjustments : Balance hydrophobic (aromatic rings) and hydrophilic (amine, dioxo) groups to maintain partition coefficients <3 .

Advanced: What enzymatic assays quantify target inhibition kinetics?

Methodological Answer:

  • Fluorescence polarization : Measure displacement of fluorescent probes in real-time (e.g., kinase assays) .
  • Surface plasmon resonance (SPR) : Determine binding kinetics (konk_{on}/koffk_{off}) for receptor-ligand interactions .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for enzyme-inhibitor binding .

Advanced: How are stability and degradation profiles assessed under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (pH 1–9), then monitor degradation via LC-MS .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound loss .
  • Accelerated stability testing : Use ICH guidelines (40°C/75% RH) to predict shelf-life and formulation requirements .

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